Piperidine-2,3-dicarboxylic acid
Overview
Description
Piperidine-2,3-dicarboxylic acid is a nitrogen-containing heterocyclic compound with the molecular formula C7H11NO4. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is known for its role as an ionotropic glutamate receptor antagonist, which makes it significant in neuropharmacology and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of piperidine-2,3-dicarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of diethyl malonate and 1,5-dibromopentane, followed by hydrolysis and decarboxylation to yield the desired product .
Industrial Production Methods: Industrial production of this compound often employs large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and high-yield production. The reaction conditions are optimized to minimize by-products and maximize purity .
Chemical Reactions Analysis
Types of Reactions: Piperidine-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups at specific positions on the ring.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Utilizing halogenating agents or nucleophiles under controlled temperature and pH conditions.
Major Products Formed: The major products formed from these reactions include various substituted piperidine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Piperidine-2,3-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Acts as an ionotropic glutamate receptor antagonist, making it useful in studying neurotransmission and neurodegenerative diseases.
Medicine: Investigated for its potential therapeutic effects in conditions like epilepsy and neurotoxicity.
Industry: Employed in the development of agrochemicals and other industrial chemicals
Mechanism of Action
Piperidine-2,3-dicarboxylic acid exerts its effects primarily by antagonizing ionotropic glutamate receptors, which are involved in excitatory neurotransmission in the central nervous system. By blocking these receptors, it can modulate synaptic transmission and reduce excitotoxicity, which is beneficial in conditions like epilepsy and neurodegenerative diseases .
Comparison with Similar Compounds
Pipecolic acid (piperidine-2-carboxylic acid): Another piperidine derivative with a single carboxyl group.
Piperidine-2,6-dicarboxylic acid: A similar compound with carboxyl groups at different positions on the ring.
Uniqueness: Piperidine-2,3-dicarboxylic acid is unique due to its specific positioning of carboxyl groups, which imparts distinct chemical and biological properties. Its role as an ionotropic glutamate receptor antagonist sets it apart from other piperidine derivatives, making it particularly valuable in neuropharmacological research .
Biological Activity
Piperidine-2,3-dicarboxylic acid (PDA) is a bicyclic compound that has garnered attention due to its diverse biological activities, particularly in the context of neuropharmacology and potential therapeutic applications. This article explores the biological activity of PDA, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound exists in two stereoisomeric forms: cis and trans. The cis form is particularly noted for its biological activity. The compound has the following chemical structure:
- Molecular Formula : CHNO
- CAS Number : 46026-75-9
The primary mechanism of action for PDA involves its interaction with ionotropic glutamate receptors , specifically the NMDA receptor. Research indicates that PDA acts as both an agonist and antagonist at these receptors, depending on its stereochemistry and the experimental conditions.
- NMDA Receptor Agonism :
-
Antagonistic Properties :
- The cis form of PDA exhibits antagonistic effects on excitatory amino acid responses in various neuronal preparations. It selectively reduces responses to NMDA, AMPA, and kainate-mediated excitations . This dual action highlights its potential as a therapeutic agent for conditions characterized by excitotoxicity.
Pharmacological Effects
The pharmacological profile of PDA has been investigated across several studies:
- Excitatory Amino Acid Antagonism :
- Cyclic GMP Production :
Case Studies and Research Findings
Several studies have explored the biological activity of PDA in various contexts:
Therapeutic Implications
The unique properties of this compound suggest potential therapeutic applications:
- Neuroprotection : Given its ability to modulate excitatory neurotransmission, PDA may serve as a neuroprotective agent in conditions such as stroke or neurodegenerative diseases.
- Pain Management : Its synaptic depressant properties could be explored for pain relief strategies by dampening excessive excitatory signaling.
- Cancer Therapy : Emerging research indicates that piperidine derivatives may have anticancer properties through mechanisms involving apoptosis induction and cell cycle modulation .
Properties
IUPAC Name |
piperidine-2,3-dicarboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c9-6(10)4-2-1-3-8-5(4)7(11)12/h4-5,8H,1-3H2,(H,9,10)(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLWNCBCBZZBJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(NC1)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17079-18-4, 46026-75-9 | |
Record name | 2,3-Piperidinedicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17079-18-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Piperidinedicarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046026759 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Piperidinedicarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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